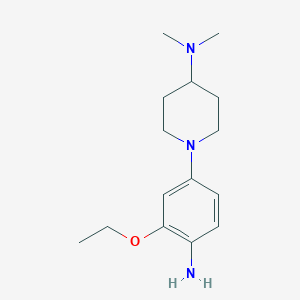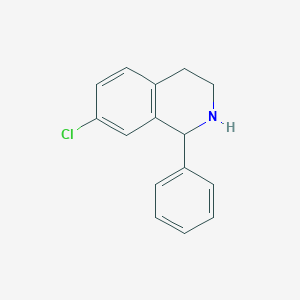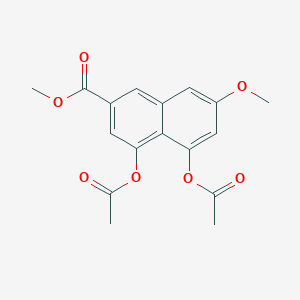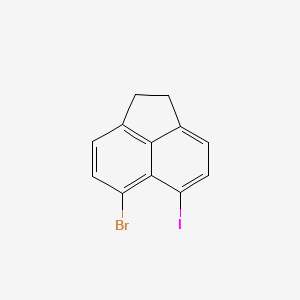
5-Bromo-1,2-dihydro-6-iodoacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2-dihydro-6-iodoacenaphthylene is a halogenated derivative of acenaphthylene, characterized by the presence of bromine and iodine atoms on its molecular structure. Its molecular formula is C₁₂H₈BrI, and it has a molecular weight of 359.00 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene typically involves the halogenation of acenaphthylene. One common method includes the bromination and iodination of acenaphthylene under controlled conditions. The reaction is carried out in the presence of a halogenating agent such as bromine (Br₂) and iodine (I₂), often in a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dihydro-6-iodoacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium bromide (KBr) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-1,2-dihydro-6-iodoacenaphthylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dihydro-6-iodoacenaphthylene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-dihydroacenaphthylene
- 6-Iodoacenaphthylene
- 5,6-Dibromoacenaphthylene
- 5,6-Diiodoacenaphthylene
Uniqueness
5-Bromo-1,2-dihydro-6-iodoacenaphthylene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .
Properties
CAS No. |
55157-87-4 |
|---|---|
Molecular Formula |
C12H8BrI |
Molecular Weight |
359.00 g/mol |
IUPAC Name |
5-bromo-6-iodo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrI/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 |
InChI Key |
PGOBQZKSPOWIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


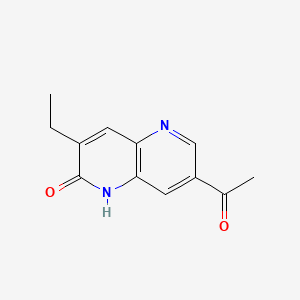
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
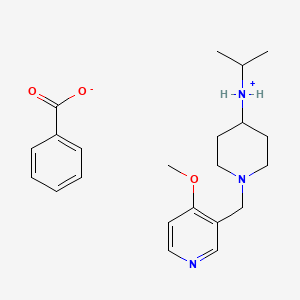
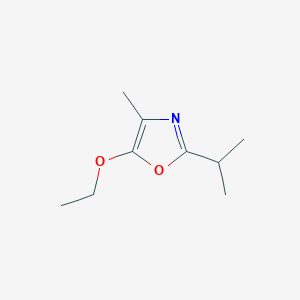
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
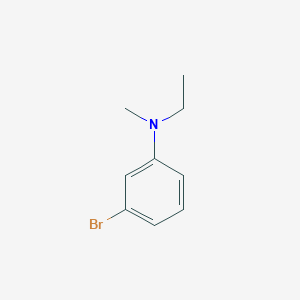

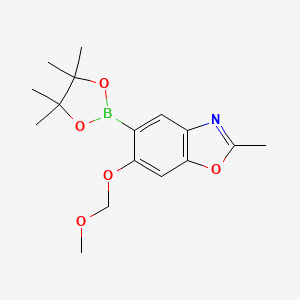
![3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)
